2-Methoxy-3-nitrobenzaldehyde
Overview
Description
2-Methoxy-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO4 It is a derivative of benzaldehyde, featuring a methoxy group (-OCH3) and a nitro group (-NO2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-3-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 2-methoxybenzaldehyde using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Reduction: 2-Methoxy-3-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-3-nitrobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-3-nitrobenzaldehyde primarily involves its reactivity due to the presence of the nitro and methoxy groups. The nitro group is an electron-withdrawing group, which makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations . Additionally, the methoxy group can stabilize intermediates through resonance, facilitating certain reactions .
Comparison with Similar Compounds
- 2-Methoxy-4-nitrobenzaldehyde
- 3-Methoxy-4-nitrobenzaldehyde
- 4-Methoxy-3-nitrobenzaldehyde
Comparison: 2-Methoxy-3-nitrobenzaldehyde is unique due to the specific positioning of the methoxy and nitro groups, which influences its reactivity and the types of reactions it can undergo. For instance, the ortho relationship between the methoxy and nitro groups in this compound can lead to different steric and electronic effects compared to its isomers .
Biological Activity
2-Methoxy-3-nitrobenzaldehyde (also known as 3-methoxy-2-nitrobenzaldehyde) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The chemical formula of this compound is . It features a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a benzaldehyde moiety, contributing to its reactivity and biological properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound and its derivatives. For instance, research involving Schiff base ligands derived from this compound demonstrated significant antimicrobial activity against various pathogens. The study reported effective inhibition against both Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. Additionally, antifungal activity was observed against species such as Candida albicans and Aspergillus niger using the broth dilution method .
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound exhibits selective cytotoxic effects in vitro. A study assessing its effects on human fibroblast cells (WI38) indicated that the compound has potential anti-cancer properties, with IC50 values suggesting effective inhibition of cell proliferation at certain concentrations . The mechanism of action may involve the induction of apoptosis or cell cycle arrest, although further studies are needed to elucidate these pathways.
Case Studies and Research Findings
- Antimicrobial Studies : In a comprehensive study, metal complexes formed with Schiff bases derived from this compound were synthesized and characterized. These complexes exhibited enhanced antimicrobial activity compared to their parent ligands, indicating that coordination with metal ions may amplify their biological effects .
- Cytotoxic Activity : A recent investigation into the cytotoxic effects of various nitro-substituted benzaldehydes highlighted that derivatives of this compound showed promising results against cancer cell lines, underscoring its potential as an anti-cancer agent .
Summary of Biological Activities
Activity Type | Organisms/Cells Tested | Results |
---|---|---|
Antimicrobial | Staphylococcus aureus, E. coli, etc. | Significant inhibition observed |
Antifungal | Candida albicans, Aspergillus niger | Effective antifungal properties noted |
Cytotoxicity | WI38 human fibroblasts | Selective cytotoxicity with promising IC50 values |
Properties
IUPAC Name |
2-methoxy-3-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8-6(5-10)3-2-4-7(8)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKQPKLNAOFUBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555569 | |
Record name | 2-Methoxy-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22065-49-2 | |
Record name | 2-Methoxy-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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